Cas no 1249890-31-0 (3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid)

3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(4,5-dibromofuran-2-yl)propanoicacid
- AKOS011363042
- 1249890-31-0
- EN300-1284827
- CS-0345621
- 3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid
- 2-Furanpropanoic acid, β-amino-4,5-dibromo-
- 3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid
-
- インチ: 1S/C7H7Br2NO3/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)
- InChIKey: KVMHKHVVZBVPMW-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(OC(=C1)C(CC(=O)O)N)Br
計算された属性
- せいみつぶんしりょう: 312.87722g/mol
- どういたいしつりょう: 310.87927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 76.5Ų
じっけんとくせい
- 密度みつど: 2.045±0.06 g/cm3(Predicted)
- ふってん: 361.0±42.0 °C(Predicted)
- 酸性度係数(pKa): 3.17±0.12(Predicted)
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1284827-1.0g |
3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1284827-500mg |
3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 500mg |
$603.0 | 2023-10-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416291-500mg |
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 95% | 500mg |
¥19245.00 | 2024-08-09 | |
Enamine | EN300-1284827-10000mg |
3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 10000mg |
$2701.0 | 2023-10-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416291-1g |
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 95% | 1g |
¥20055.00 | 2024-08-09 | |
Enamine | EN300-1284827-5000mg |
3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 5000mg |
$1821.0 | 2023-10-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416291-250mg |
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 95% | 250mg |
¥15977.00 | 2024-08-09 | |
Enamine | EN300-1284827-2500mg |
3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 2500mg |
$1230.0 | 2023-10-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416291-100mg |
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 95% | 100mg |
¥17625.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416291-2.5g |
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid |
1249890-31-0 | 95% | 2.5g |
¥36640.00 | 2024-08-09 |
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid 関連文献
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acidに関する追加情報
Introduction to 3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid (CAS No: 1249890-31-0)
3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid (CAS No: 1249890-31-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework incorporating both amino and carboxylic acid functional groups, as well as a brominated furan moiety, presents a versatile platform for the development of novel therapeutic agents. The presence of multiple reactive sites in its molecular structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery and medicinal chemistry.
The 4,5-dibromofuran-2-yl substituent is a key feature of this compound, contributing to its reactivity and potential utility in constructing more intricate chemical entities. The bromine atoms introduce electrophilic centers that can be selectively modified through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups. This capability is particularly relevant in the design of small-molecule inhibitors targeting specific biological pathways. Furthermore, the 3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid scaffold can serve as a precursor for peptidomimetics and other bioactive peptides, where the carboxylic acid group can be esterified or amidated to enhance solubility and stability.
In recent years, there has been a growing interest in leveraging halogenated furans as building blocks in medicinal chemistry due to their ability to engage with various biological targets. For instance, studies have demonstrated that furan-based compounds can interact with enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The 3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid molecule has been explored in several research endeavors aimed at identifying novel pharmacophores capable of modulating these pathways. Its structural features allow for fine-tuning of electronic properties and steric hindrance, which are critical factors in determining binding affinity and selectivity.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling cascades, and their dysregulation is often associated with diseases such as cancer. By incorporating the 4,5-dibromofuran-2-yl group into a kinase inhibitor design, researchers can exploit its ability to participate in covalent bond formation with cysteine residues on the enzyme's active site. This approach has led to the development of highly potent and selective inhibitors that exhibit improved pharmacokinetic profiles compared to traditional small-molecule drugs.
Another area where 3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid has shown promise is in the development of antimicrobial agents. The rise of antibiotic-resistant bacteria necessitates the discovery of novel therapeutic strategies. The unique structural motifs present in this compound provide opportunities for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against certain bacterial strains, highlighting its potential as a lead compound for further optimization.
The synthetic methodologies employed in the preparation of 3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid are also worth mentioning. The synthesis typically involves multi-step reactions starting from commercially available furan derivatives. Key steps include bromination at the 4 and 5 positions of the furan ring followed by selective introduction of the amino and carboxylic acid functionalities. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields. These advancements are crucial for scaling up production while adhering to environmental regulations.
In conclusion,3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid (CAS No: 1249890-31-0) represents a compelling scaffold for pharmaceutical innovation. Its unique structural features offer numerous possibilities for derivatization and functionalization, making it a valuable asset in drug discovery programs targeting various diseases. As research continues to uncover new applications for halogenated furans,this compound is likely to play an increasingly significant role in the development of next-generation therapeutics.
1249890-31-0 (3-Amino-3-(4,5-dibromofuran-2-yl)propanoic acid) 関連製品
- 29623-42-5((1R,7S,8R)-bicyclo[5.1.0]octan-8-amine)
- 1479026-41-9(1-(2-methoxy-4-methylphenyl)cyclopentan-1-amine)
- 338406-52-3((2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide)
- 130462-63-4(3-(Bromomethyl)aniline)
- 1352499-99-0(4-(5-Bromo-4-methoxy-pyridine-3-sulfonyl)-morpholine)
- 335654-08-5(2-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one)
- 93489-08-8(1-(Isocyanatomethyl)-2-methoxybenzene (>80%))
- 946235-87-6(3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)
- 1361381-37-4(methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate)
- 1803937-03-2(5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)




